molecular formula C18H24N2O4 B14679295 1,1'-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) CAS No. 27692-45-1

1,1'-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione)

Cat. No.: B14679295
CAS No.: 27692-45-1
M. Wt: 332.4 g/mol
InChI Key: MHEABDMBNQMUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): is a synthetic organic compound characterized by its unique structure, which includes two pyrrole-2,5-dione rings connected by a hexane-1,6-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with hexane-1,6-diyl dibromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The presence of a base, such as potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Hexane-1,6-diyl)bis(3-phenylurea): Similar structure with phenylurea groups instead of pyrrole-2,5-dione rings.

    1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid): Contains oxopyrrolidine rings instead of dimethylpyrrole rings.

    1,1’-(Hexane-1,6-diyl)bis(indoline-2,3-dione): Features indoline-2,3-dione rings instead of pyrrole-2,5-dione rings.

Uniqueness

1,1’-(Hexane-1,6-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is unique due to its specific combination of pyrrole-2,5-dione rings and hexane-1,6-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

27692-45-1

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-[6-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)hexyl]-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C18H24N2O4/c1-11-12(2)16(22)19(15(11)21)9-7-5-6-8-10-20-17(23)13(3)14(4)18(20)24/h5-10H2,1-4H3

InChI Key

MHEABDMBNQMUEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCCCCCN2C(=O)C(=C(C2=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.